molecular formula C12H17NO3 B13281865 Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate

Cat. No.: B13281865
M. Wt: 223.27 g/mol
InChI Key: UHALVWRLUIYWEM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Structurally, it consists of a propanoate ester backbone substituted at position 2 with a (2-methoxyphenyl)methyl group and at position 3 with an amino group. The 2-methoxyphenyl moiety introduces aromaticity and electron-donating methoxy substituents, which may influence solubility, reactivity, and biological interactions. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of cholinesterase inhibitors and receptor agonists .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3

InChI Key

UHALVWRLUIYWEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Solvent and Catalysis

Temperature Control

Lower temperatures (0–5°C) reduce dimerization side products but extend reaction time to 48 hours.

Substituent Effects

Electron-donating groups on the phenyl ring (e.g., methoxy) enhance reactivity by stabilizing intermediates through resonance.

Purification Techniques

Post-synthesis purification is critical due to the compound’s polar nature and potential impurities.

Comparative Purification Methods:

Method Purity Achieved Recovery Rate
Flash Chromatography ≥98% 85–90%
Recrystallization 95–97% 70–75%
Distillation 90–92% 60–65%

Chromatography using ethyl acetate/dichloromethane gradients (0–20% ethyl acetate) is preferred for industrial-scale processes.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and stoichiometric control, achieving batch yields of 80–85%. Key advantages include:

  • Reduced reaction time (8–12 hours).
  • Automated pH and temperature monitoring.
  • In-line purification systems to minimize manual handling.

Research Advancements

Recent studies highlight innovations such as:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is a versatile organic compound utilized in organic synthesis and medicinal chemistry. It possesses an amino group, a methoxyphenyl moiety, and a propanoate ester, which contribute to its chemical reactivity and biological activity.

Molecular Properties
this compound has a molecular weight of 209.24 g/mol.

Applications

  • Organic Synthesis This compound serves as an intermediate in creating complex organic molecules.
  • Pharmaceutical Development It's a precursor for developing therapeutic agents due to its ability to interact with biological targets. It is explored in drug development for pain relief and anti-inflammatory therapies.
  • Interaction Studies The compound's amino group can form hydrogen bonds with target proteins or enzymes, potentially modulating their activity. The methoxyphenyl group may enhance interaction through hydrophobic contacts. Initial studies may involve assessing its binding affinity to specific receptors or enzymes related to pain pathways. Evaluating its interactions with other drugs could provide insights into possible synergistic effects or adverse interactions when used in combination therapies.

Reactivity

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Metabolic Stability

  • Ester derivatives (e.g., ) are prone to hydrolysis in vivo, whereas hydrochloride salts (e.g., ) exhibit improved metabolic stability.

Key Research Findings

Substituent Effects : The 2-methoxyphenyl group in the target compound enhances lipophilicity (logP ≈ 2.1) compared to aliphatic analogs, favoring blood-brain barrier penetration .

Salt Formation : Hydrochloride salts (e.g., ) show 2–3× higher aqueous solubility than free bases, critical for drug formulation.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., Cl in ) increase cholinesterase inhibitory potency (IC₅₀ = 12 µM vs. 18 µM for methoxy-substituted analogs).
  • Aromatic vs. Aliphatic Substituents : Aliphatic derivatives (e.g., ) exhibit lower receptor affinity but higher metabolic stability.

Biological Activity

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 209.24 g/mol
  • Structural Features : The compound consists of an amino group, a methoxyphenyl moiety, and a propanoate ester. These features contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with target proteins or enzymes, potentially modulating their activity.

Biological Activity and Therapeutic Potential

This compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, with studies showing efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on cancer cell lines, demonstrating an IC50_{50} value of approximately 12 μM against HeLa cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin (IC50_{50} = 2.29 μM) .
  • Binding Affinity Studies :
    • Interaction studies revealed that the compound binds effectively to specific molecular targets, which may involve competitive inhibition mechanisms .
  • Synthesis and Yield Optimization :
    • The synthesis typically involves reacting 2-methoxybenzylamine with methyl acrylate under controlled conditions to achieve high yields. Purification methods like recrystallization are employed to isolate the compound effectively .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds (e.g., Sulfathiazole)
Antimicrobial ActivityYesYes
Anticancer ActivityYesModerate
Anti-inflammatory EffectsPotentialLimited
Mechanism of ActionHydrogen bonding; hydrophobic interactionsPrimarily enzyme inhibition

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SolventDichloromethaneEnhances solubility
CatalystPd(OAc)₂Accelerates coupling
Reaction Time12–16 hoursEnsures completion

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
1H/13C NMR : Critical for confirming structure. For a related compound, (Z)-methyl 2-diazo-3-(methoxyimino)-3-(2-methoxyphenyl)propanoate, key peaks include:

  • 1H NMR (CDCl₃) : δ 7.38–7.34 (m, aromatic H), 3.62 (s, ester OCH₃) .
  • 13C NMR : δ 164.2 (C=O), 157.7 (methoxy C-O) .

HRMS : Validates molecular formula. Example: Observed [M+H]+ 264.0980 vs. calculated 264.0984 .

X-ray Crystallography : Resolves stereochemistry. A methyl propanoate derivative showed planar geometry at the ester group, confirmed via single-crystal analysis .

Advanced: How can researchers resolve contradictions in reported physicochemical properties across different studies?

Methodological Answer:
Contradictions often arise from impurities or analytical variability. Strategies include:

  • Cross-Validation : Compare melting points (e.g., 85–89°C for 3-(2-methoxyphenyl)propanoic acid ) with DSC/TGA data.
  • Batch Analysis : Test multiple synthesis batches for consistency.
  • Advanced Techniques : Use LC-MS (e.g., ≥95% purity criteria ) and 2D NMR (HSQC, HMBC) to detect trace impurities.

Case Study : Discrepancies in reported CAS numbers (e.g., 55001-09-7 for methyl 3-(2-methoxyphenyl)propanoate ) may indicate isomerism. Re-synthesize and validate via orthogonal methods.

Advanced: What strategies are recommended for impurity profiling and ensuring purity in pharmaceutical research?

Methodological Answer:
Impurity Standards : Use EP/Pharm. grade reference materials (e.g., propanoic acid derivatives in ). Key impurities include:

  • Structural analogs : 3-[4-(2-Methylpropyl)phenyl]propanoic acid (CAS 65322-85-2) .
  • Byproducts : Diaziridine derivatives from incomplete reactions .

Q. Analytical Workflow :

HPLC-UV/ELSD : Detect impurities at 0.1% levels.

LC-QTOF-MS : Identify unknown impurities via fragmentation patterns.

Spiking Studies : Confirm identity using certified reference materials (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate as a calibrant ).

Advanced: How can the compound's potential bioactivity be evaluated in anti-inflammatory or antitumor research?

Methodological Answer:
In Vitro Models :

  • THP-1 Macrophages : Test cytokine inhibition (e.g., IL-6/NF-κB) as in Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate studies .
  • Cell Permeability : Use Caco-2 monolayers to assess absorption (Papp >1×10⁻⁶ cm/s indicates good permeability).

Q. Mechanistic Studies :

  • Enzyme Assays : Screen for COX-2 or LOX inhibition.
  • Molecular Docking : Predict binding to inflammatory targets (e.g., TNF-α).

Q. Table 2: Bioactivity Data Template

Assay TypeTargetIC₅₀/EC₅₀Reference Compound
Cytokine InhibitionIL-610 µMDexamethasone
Cell ViabilityMCF-750 µMDoxorubicin

Advanced: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood (P264+P280+P305+P351+P338 ).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

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